molecular formula C31H20BrN B13125220 3'-Bromo-10-phenyl-10H-spiro[acridine-9,9'-fluorene]

3'-Bromo-10-phenyl-10H-spiro[acridine-9,9'-fluorene]

Cat. No.: B13125220
M. Wt: 486.4 g/mol
InChI Key: PBRWNKKWFGHUIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3’-Bromo-10-phenyl-10H-spiro[acridine-9,9’-fluorene] is a spiro compound that has garnered significant interest in the field of organic electronics, particularly in the development of organic light-emitting diodes (OLEDs). The unique structure of this compound, characterized by its spiro linkage, imparts rigidity and stability, making it an excellent candidate for various optoelectronic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’-Bromo-10-phenyl-10H-spiro[acridine-9,9’-fluorene] typically involves a multi-step process. One common method includes the bromination of 10-phenyl-10H-spiro[acridine-9,9’-fluorene] using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or column chromatography .

Chemical Reactions Analysis

Types of Reactions

3’-Bromo-10-phenyl-10H-spiro[acridine-9,9’-fluorene] can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide would yield a methoxy-substituted derivative .

Scientific Research Applications

3’-Bromo-10-phenyl-10H-spiro[acridine-9,9’-fluorene] has several scientific research applications, including:

Mechanism of Action

The mechanism by which 3’-Bromo-10-phenyl-10H-spiro[acridine-9,9’-fluorene] exerts its effects is primarily related to its electronic structure. The spiro linkage creates a rigid, three-dimensional structure that enhances charge transport and recombination efficiency. This makes it an effective material for use in OLEDs and other optoelectronic devices .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to these similar compounds, 3’-Bromo-10-phenyl-10H-spiro[acridine-9,9’-fluorene] offers a unique combination of high triplet energy and excellent hole transport capability. This results in superior charge recombination efficiency, making it a highly effective material for use in high-performance OLEDs .

Properties

Molecular Formula

C31H20BrN

Molecular Weight

486.4 g/mol

IUPAC Name

3'-bromo-10-phenylspiro[acridine-9,9'-fluorene]

InChI

InChI=1S/C31H20BrN/c32-21-18-19-26-24(20-21)23-12-4-5-13-25(23)31(26)27-14-6-8-16-29(27)33(22-10-2-1-3-11-22)30-17-9-7-15-28(30)31/h1-20H

InChI Key

PBRWNKKWFGHUIU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C3=CC=CC=C3C4(C5=C(C=C(C=C5)Br)C6=CC=CC=C64)C7=CC=CC=C72

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.